Methyl 2-benzamido-5-chlorobenzoate
CAS No.: 100865-38-1
Cat. No.: VC20758674
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100865-38-1 |
|---|---|
| Molecular Formula | C15H12ClNO3 |
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | methyl 2-benzamido-5-chlorobenzoate |
| Standard InChI | InChI=1S/C15H12ClNO3/c1-20-15(19)12-9-11(16)7-8-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | ZOEOXNWLWRYJOS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Methyl 2-benzamido-5-chlorobenzoate is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol. The compound features a benzamido group at the 2-position and a chlorine atom at the 5-position of the benzoate ring, which contributes to its distinctive chemical properties and reactivity.
Physical Properties
Methyl 2-benzamido-5-chlorobenzoate exhibits several notable physical characteristics that are important for its identification, handling, and application in various chemical processes. These properties are summarized in the following table:
Structural Features
The structure of Methyl 2-benzamido-5-chlorobenzoate includes several key functional groups:
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A methyl ester group (-COOCH3)
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A benzamido group (-NHCO-Ph) at the 2-position
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A chloro substituent (-Cl) at the 5-position
These structural elements create a molecule with multiple reactive sites, making it valuable in organic synthesis pathways. The amide linkage provides rigidity to the molecular structure while also serving as a potential hydrogen bond donor. The methyl ester group offers a site for nucleophilic attack, which is important for various chemical transformations.
Synthesis Methods
Common Synthetic Routes
The synthesis of Methyl 2-benzamido-5-chlorobenzoate typically involves a two-step process. While direct information about its synthesis is limited in the provided sources, we can infer the likely synthetic pathway based on related compounds.
The most common synthetic route involves:
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Starting with Methyl 2-amino-5-chlorobenzoate
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Reaction with benzoyl chloride in the presence of a base
This approach utilizes Methyl 2-amino-5-chlorobenzoate as a key intermediate, which can be prepared by chlorination of methyl anthranilate followed by benzoylation of the amino group.
Preparation of Key Precursor
The key precursor, Methyl 2-amino-5-chlorobenzoate, can be synthesized by chlorinating methyl anthranilate (methyl 2-aminobenzoate). Based on related synthetic approaches, this process typically involves:
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Using methyl 2-aminobenzoate as the starting material
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Employing sodium hypochlorite solution and glacial acetic acid as chlorinating reagents
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Conducting the reaction at low temperatures (below -5°C) using a mixture of organic solvent and water
The reaction proceeds with chlorination at the 5-position of the benzoate ring, yielding Methyl 2-amino-5-chlorobenzoate with high efficiency (yields up to 95% have been reported) .
Chemical Reactions
Reactivity Profile
Methyl 2-benzamido-5-chlorobenzoate can participate in various chemical reactions due to its multiple functional groups. Some of the key reaction types include:
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Hydrolysis of the ester group
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Nucleophilic substitution reactions involving the chlorine atom
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Transformations of the benzamido group
The presence of both electron-withdrawing and electron-donating groups creates a unique electronic environment that influences the compound's reactivity patterns.
Applications and Significance
Pharmaceutical Intermediates
Methyl 2-benzamido-5-chlorobenzoate serves as an important intermediate in pharmaceutical synthesis, particularly in the preparation of compounds containing the quinazolinone scaffold and other heterocyclic systems. These structural motifs are found in various biologically active compounds, including:
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Anti-inflammatory agents
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Antibacterial compounds
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Enzyme inhibitors
The presence of multiple functional groups in Methyl 2-benzamido-5-chlorobenzoate allows for diverse chemical manipulations, making it a versatile building block in medicinal chemistry.
Organic Synthesis Applications
Beyond pharmaceutical applications, Methyl 2-benzamido-5-chlorobenzoate serves as a valuable reagent in organic synthesis for:
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Construction of complex molecular architectures
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Development of new methodologies for carbon-carbon and carbon-heteroatom bond formation
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Studies of reaction mechanisms involving aryl halides and amides
Its well-defined reactivity pattern makes it useful for studying various aspects of organic reaction mechanisms, particularly those involving aromatic systems with multiple functional groups.
Research Developments
Recent Advances
Research involving Methyl 2-benzamido-5-chlorobenzoate continues to evolve, with efforts focused on:
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Developing more efficient and environmentally friendly synthesis methods
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Expanding its applications in the preparation of bioactive compounds
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Exploring novel transformations of its functional groups
Recent synthetic approaches aim to reduce the use of hazardous reagents and harsh reaction conditions, aligning with the principles of green chemistry.
Future Directions
Future research directions for Methyl 2-benzamido-5-chlorobenzoate may include:
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Investigating its potential in catalytic processes
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Developing asymmetric transformations using this compound as a substrate
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Exploring its utility in materials science applications
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Studying its role in the synthesis of compounds with enhanced biological activity
As synthetic methodologies continue to advance, the accessibility and applications of Methyl 2-benzamido-5-chlorobenzoate are likely to expand, further enhancing its importance in organic chemistry.
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